Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride
Description
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate; dihydrochloride is a bicyclic heterocyclic compound featuring a pyrrolopyridine core modified with a methyl ester group at position 4 and two hydrochloride counterions. This dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical applications where bioavailability is critical.
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c1-13-9(12)6-2-3-11-8-5-10-4-7(6)8;;/h2-3,10H,4-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUAKXKKXHYEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCC2=NC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride typically involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This initial step involves the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Preparation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.
Cyclization: Catalyzed by gold, the pyrazoles undergo cyclization by alkyne groups.
Final Cyclization: The final cyclization is achieved using sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions involving different alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemical Properties and Structure
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate dihydrochloride has the molecular formula and a molecular weight of approximately 221.08 g/mol. The compound features a bicyclic structure that is characteristic of many biologically active heterocycles.
Neurological Disorders
Research indicates that derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine compounds act as allosteric modulators of the M4 muscarinic acetylcholine receptor. These receptors play a crucial role in neurotransmission and are implicated in various neurological conditions such as schizophrenia and Alzheimer's disease. The modulation of these receptors can potentially lead to therapeutic effects for these disorders .
Anticancer Activity
Several studies have explored the anticancer properties of pyrrolopyridine derivatives. For instance, compounds containing the pyrrolo[3,4-b]pyridine scaffold have shown promising results in inhibiting tumor growth in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of specific signaling pathways .
Antimicrobial Properties
The antimicrobial activity of methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives has also been documented. These compounds exhibit significant inhibitory effects against a range of bacterial strains, making them potential candidates for developing new antibiotics .
Synthetic Applications
The synthesis of methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate dihydrochloride can be achieved through various methodologies including:
- Microwave-Assisted Synthesis : This method allows for rapid synthesis under controlled conditions, leading to high yields and reduced reaction times.
- Three-Component Reactions : Utilizing readily available starting materials, this approach facilitates the generation of complex structures in a single step.
These synthetic strategies are valuable for producing libraries of related compounds for further biological evaluation .
Case Study: Allosteric Modulation
In a study published by Ianoshenko et al., the effects of methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives on M4 muscarinic receptors were evaluated in vitro. The results demonstrated enhanced receptor activation in the presence of these compounds, suggesting their potential as therapeutic agents for cognitive enhancement in neurodegenerative diseases .
Case Study: Anticancer Activity
A recent investigation into the anticancer properties highlighted that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study utilized flow cytometry to assess apoptosis induction, confirming that these compounds trigger programmed cell death pathways effectively .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with M4 muscarinic acetylcholine receptors, which are involved in various neurological processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity and Solubility
- Target Compound : The methyl ester group at position 4 is a common prodrug strategy, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid . The dihydrochloride salt significantly improves water solubility compared to the free base, which is critical for oral or injectable formulations.
- Compound from : The bulky benzyl, chlorophenyl, and triazolylmethyl groups increase molecular weight (598.08 g/mol) and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. The morpholino substituent may contribute to hydrogen bonding with biological targets, such as kinases or GPCRs .
- Compound from : The chloro and methoxybenzyl groups introduce electron-withdrawing and electron-donating effects, respectively. These modifications could stabilize the molecule against metabolic degradation while altering its binding affinity to targets like enzymes or ion channels .
Salt Forms and Solubility
- The dihydrochloride salt of the target compound dissociates in aqueous solutions, increasing ionic strength and solubility. In contrast, neutral analogs like the compound in (MW 288.73) may require co-solvents or surfactants for formulation .
Biological Activity
Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₈N₂O·2HCl
- Molecular Weight : 148.162 g/mol
- CAS Number : 40107-94-6
Research indicates that compounds similar to methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives act as allosteric modulators of muscarinic receptors, particularly the M4 subtype. This modulation can influence various neurotransmitter systems, potentially leading to therapeutic benefits in conditions like schizophrenia and Parkinson's disease .
Biological Activities
- Antiparasitic Activity :
- Antioxidant Properties :
- Anticancer Effects :
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives suggests favorable absorption and distribution characteristics. However, further studies are needed to fully elucidate their metabolic pathways and excretion profiles.
Q & A
Basic Research Question: What are the key challenges in synthesizing Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylate dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of this compound often involves multistep reactions, including cyclization and functional group protection/deprotection. For example, intermediates like 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one require precise control of temperature and pH during hydrolysis steps to avoid side reactions such as over-oxidation or racemization . Optimization may include using catalytic agents (e.g., trifluoroacetic acid) to improve yield and purity, as demonstrated in patent syntheses . Analytical tools like HPLC (retention time analysis) and LCMS (e.g., m/z 755 [M+H]+) are critical for monitoring reaction progress .
Basic Research Question: How can researchers validate the purity and stability of this compound under varying storage conditions?
Methodological Answer:
Stability studies should assess degradation products under thermal, photolytic, and hydrolytic stress. For example, impurities such as desmethyl derivatives or N-oxides (e.g., Zopiclone N-Oxide, CAS 43200-96-0) can form during storage . Accelerated stability testing at 40°C/75% RH over 6 months, coupled with UPLC-MS/MS, can identify degradation pathways. Storage at 2–8°C in amber vials with desiccants is recommended to minimize hydrolysis and oxidation . Quantitative NMR (qNMR) and chiral chromatography are essential for detecting stereochemical impurities (e.g., R- vs. S-enantiomers) .
Advanced Research Question: What molecular mechanisms underlie the compound’s inhibitory activity against RIPK1, and how do structural modifications affect potency?
Methodological Answer:
The compound acts as a type III RIPK1 inhibitor by binding to the allosteric pocket, preventing necroptosis via kinase domain destabilization . Computational docking (e.g., using AutoDock Vina) and mutagenesis studies (e.g., Ala-scanning of RIPK1’s ATP-binding site) reveal that the pyrrolopyridine core’s methyl ester group enhances hydrophobic interactions, while the dihydrochloride salt improves solubility for in vivo efficacy . Advanced SAR studies show that substituting the pyridine ring with electron-withdrawing groups (e.g., Cl or CF₃) increases binding affinity by 3–5-fold, as validated by surface plasmon resonance (SPR) assays .
Advanced Research Question: How does the compound’s metabolic profile influence its bioavailability in preclinical models?
Methodological Answer:
In vivo studies in rodents indicate hepatic first-pass metabolism via cytochrome P450 (CYP3A4/5), generating inactive metabolites like 4-methylpiperazine-1-carboxylic acid . To improve bioavailability, prodrug strategies (e.g., ester-to-acid conversion) or co-administration with CYP inhibitors (e.g., ketoconazole) are tested. Pharmacokinetic parameters (Cₘₐₓ, AUC) show dose-dependent nonlinearity above 50 mg/kg due to saturation of efflux transporters (e.g., P-gp) . Microsomal stability assays (using liver microsomes) and hepatocyte incubation models are critical for predicting human clearance rates.
Advanced Research Question: What experimental approaches resolve contradictions in reported biochemical pathway effects (e.g., necroptosis vs. apoptosis)?
Methodological Answer:
Discrepancies arise from cell-type-specific responses. For example, in HT-29 cells, the compound inhibits TNF-α-induced necroptosis (EC₅₀ = 12 nM) but has minimal effect on Fas-mediated apoptosis . Dual-reporter assays (e.g., Annexin V/PI staining with caspase-8 activity probes) and genetic knockout models (e.g., RIPK3⁻/⁻ cells) can differentiate pathways. Dose-response curves must be analyzed using nonlinear regression (Hill slopes >1 suggest cooperative binding) to distinguish off-target effects .
Basic Research Question: What analytical techniques are recommended for characterizing this compound’s subcellular localization?
Methodological Answer:
Confocal microscopy with fluorescent probes (e.g., BODIPY-labeled analogs) reveals preferential localization in cytoplasmic vesicles (e.g., lysosomes) due to pH-dependent partitioning . Subcellular fractionation followed by LC-MS/MS quantifies enrichment in organelles (e.g., mitochondrial vs. nuclear fractions). For live-cell tracking, click chemistry (e.g., azide-alkyne cycloaddition) enables real-time visualization without disrupting biological activity .
Advanced Research Question: How can researchers design analogs to mitigate dose-dependent toxicity observed in animal models?
Methodological Answer:
Toxicity at high doses (>100 mg/kg) correlates with off-target kinase inhibition (e.g., JNK1/2). Structure-based drug design (SBDD) using cryo-EM structures of RIPK1-ligand complexes identifies regions for selective modifications. Introducing polar groups (e.g., hydroxyl or carboxyl) reduces blood-brain barrier penetration, lowering CNS toxicity. In silico toxicity prediction tools (e.g., ProTox-II) combined with Ames tests and hERG channel assays prioritize analogs with improved safety profiles .
Basic Research Question: What protocols ensure reproducibility in synthesizing stereoisomerically pure forms of the compound?
Methodological Answer:
Chiral resolution via preparative HPLC with amylose-based columns (e.g., Chiralpak IA) separates R- and S-enantiomers, as seen in Eszopiclone synthesis . Asymmetric catalysis (e.g., using Jacobsen’s catalyst) during cyclization steps achieves >98% enantiomeric excess (ee), verified by circular dichroism (CD) spectroscopy. Crystallization with chiral counterions (e.g., L-tartaric acid) further enhances purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
